3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

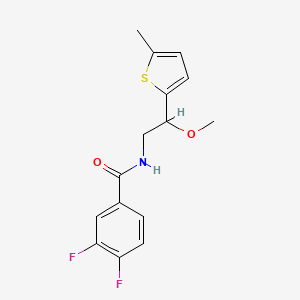

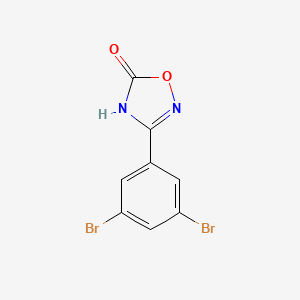

The compound “3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol” is a complex organic molecule. It likely contains a 1,2,4-oxadiazol ring, which is a type of heterocyclic aromatic ring containing oxygen and nitrogen . The “3,5-Dibromophenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring) with bromine atoms attached at the 3rd and 5th positions .

Synthesis Analysis

While specific synthesis methods for “3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol” were not found, there are studies on the synthesis of related compounds. For instance, 3,5-Dibromophenyl-functionalised imidazolium salts and their corresponding [Au(NHC)2]+ complexes have been synthesized . The synthesis involved new 3,5-dibromophenyl-functionalised imidazolium salts and their corresponding [Au(NHC)2]+ complexes .

科学的研究の応用

Anti-Cancer Activity

The compound has been found to have potent activity against OVCAR-8 (ovarian cancer) cells at low micromolar concentrations . This is due to the compound’s ability to inhibit the activity of mitochondrial thioredoxin reductase (TrxR), an important enzyme that regulates the cellular redox system . Inhibition of TrxR can lead to a build-up of reactive oxygen species, which sets off a cascade of processes that leads to apoptosis .

Synthesis of Imidazolium Salts and Gold Complexes

The compound is used in the synthesis of 3,5-dibromophenyl-functionalised imidazolium salts and their corresponding [Au (NHC)2]+ complexes . These complexes have been studied for their anti-cancer activity .

Supramolecular Chemistry

X-ray diffraction studies have revealed intra- and intermolecular interactions involving the 3,5-dibromophenyl group, including Br…π interactions with imidazolyl and C6 arene rings . This makes the compound useful in the field of supramolecular chemistry .

Organic Chemical Synthesis Intermediate

The compound is used as an intermediate in organic chemical synthesis . It is stable under recommended storage conditions and is incompatible with oxidizing agents .

Medicinal Chemistry

The compound falls under the field of medicinal chemistry. It is used in the synthesis of various medicinal compounds.

Cancer Research

The compound is used in cancer research. It is used in the synthesis of compounds that have shown promising anti-cancer activity against a wide variety of cancer cell lines.

将来の方向性

While specific future directions for “3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol” are not available, research into related compounds suggests potential avenues. For instance, new porphyrin analogues have been designed and synthesized for use as potent photosensitizers for photodynamic therapy . This suggests that compounds with similar structures could also have potential applications in this area.

作用機序

Target of Action

For instance, compounds functionalized with 3,5-dibromophenyl have shown potent activity against OVCAR-8 (ovarian cancer) cells .

Mode of Action

For example, gold-NHC complexes functionalized with 3,5-dibromophenyl substituents have shown potent activity against OVCAR-8 (ovarian cancer) cells .

Biochemical Pathways

For instance, gold-based compounds can inhibit the activity of mitochondrial thioredoxin reductase (TrxR), leading to a build-up of reactive oxygen species, which sets off a cascade of processes that leads to apoptosis .

Action Environment

It’s worth noting that the activity of certain compounds can be highly dependent on their lipophilicity, with an increase in lipophilicity generally resulting in higher activity .

特性

IUPAC Name |

3-(3,5-dibromophenyl)-4H-1,2,4-oxadiazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)3-5)7-11-8(13)14-12-7/h1-3H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWVTGVKVZTFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C2=NOC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-cyclohexyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972191.png)

![6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2972192.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2972193.png)

![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2972195.png)

![8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972196.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972197.png)

![1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2972201.png)

![N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2972203.png)

![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)